(1h-Pyrazol-3-yl)methanamine

Overview

Description

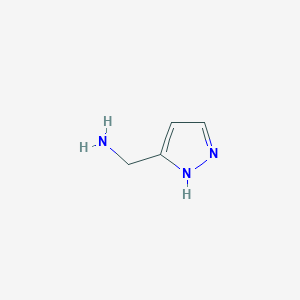

(1H-Pyrazol-3-yl)methanamine is a heterocyclic organic compound with the molecular formula C4H7N3 It is characterized by a pyrazole ring attached to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrazol-3-yl)methanamine typically involves the reaction of pyrazole with formaldehyde and ammonia. The process can be summarized as follows:

Formation of Pyrazole: Pyrazole is synthesized through the cyclization of hydrazine with 1,3-dicarbonyl compounds.

Aminomethylation: The pyrazole is then reacted with formaldehyde and ammonia under controlled conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in a controlled environment to prevent contamination and ensure consistency.

Chemical Reactions Analysis

Types of Reactions: (1H-Pyrazol-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Pyrazole derivatives with various functional groups.

Reduction: Amine derivatives with altered functional groups.

Substitution: Substituted pyrazole compounds with different alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that pyrazole derivatives, including (1H-Pyrazol-3-yl)methanamine, exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structures could inhibit the growth of various bacteria such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 4 to 32 µg/mL . The presence of the pyrazole ring is crucial for this activity, as it enhances the compound's interaction with biological targets.

Enzyme Inhibition

this compound has been evaluated for its inhibitory potential against specific enzymes, such as phosphoinositide 3-kinase gamma (PI3Kγ). A series of derivatives were synthesized and tested, showing moderate to good levels of inhibition against PI3Kγ isozymes, with some compounds achieving up to 73% inhibition . This suggests its potential as a lead compound for developing anti-cancer drugs.

| Compound | % Inhibition against PI3Kγ |

|---|---|

| 101 | 51% |

| 102 | 65% |

| 108 | 73% |

Agricultural Applications

Ethylene-Like Activity

In agricultural research, this compound derivatives have been explored for their ethylene-like effects on plant growth. A synthetic derivative was found to induce the triple response in Arabidopsis seedlings, suggesting potential applications in plant growth regulation and crop yield enhancement . This discovery highlights the compound's versatility beyond traditional medicinal uses.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves several methods, including the reaction of hydrazine derivatives with carbonyl compounds. Various modifications can be made to enhance biological activity through structure-activity relationship (SAR) studies. For instance, introducing polar substituents has been shown to increase enzyme inhibition efficiency .

Synthesis Methods Overview

| Method | Description | Yield |

|---|---|---|

| Knorr Reaction | Involves cyclization of hydrazine with diketones | 70–95% |

| Condensation Reactions | Forms pyrazole derivatives from aldehydes and hydrazines | High yield |

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of pyrazole derivatives were synthesized and tested for their antimicrobial properties against multiple strains. The study concluded that modifications on the pyrazole ring significantly affected the antimicrobial activity, making it a promising scaffold for developing new antibiotics .

Case Study 2: Cancer Research

Inhibitory assays against PI3Kγ revealed that certain derivatives of this compound could serve as potential anti-cancer agents. The binding modes were analyzed using molecular docking studies, indicating strong interactions with the active site of the enzyme .

Mechanism of Action

The mechanism of action of (1H-Pyrazol-3-yl)methanamine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

- 1H-Pyrazole-3-methanamine

- 1-Methyl-1H-pyrazol-3-yl)methanamine

- 3-(Aminomethyl)pyrazole

Comparison: (1H-Pyrazol-3-yl)methanamine is unique due to its specific structure, which allows for versatile chemical reactions and potential applications. Compared to similar compounds, it offers distinct reactivity and biological activity, making it a valuable compound in various research fields.

Biological Activity

(1H-Pyrazol-3-yl)methanamine is a compound that belongs to the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrazole Compounds

Pyrazole derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Notable examples of approved pyrazole-containing drugs include celecoxib and phenylbutazone, which highlight the therapeutic potential of this class of compounds .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains and fungi, making it a candidate for further development in treating infectious diseases .

Anticancer Activity

The compound has been evaluated for its anticancer effects. In vitro studies have shown that it can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain pyrazole derivatives have been reported to target specific pathways involved in tumor growth and metastasis .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The compound may influence enzyme activities and receptor interactions, leading to altered cellular functions. For example:

- Enzyme Inhibition : Some pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators like prostaglandins .

- Receptor Modulation : The compound may also act as a modulator of specific receptors involved in pain and inflammation pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring can significantly impact its pharmacological profile. A comparison of several derivatives is presented in the following table:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Basic amine group on pyrazole | Antimicrobial, anticancer |

| 4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine | Iodine substitution | Enhanced antimicrobial activity |

| 5-Cyclopropyl-1H-pyrazol-3-yl)methanamine | Cyclopropyl group | Potentially increased bioactivity |

This table illustrates how modifications to the core structure can lead to variations in biological activity, emphasizing the importance of targeted synthesis in drug development.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study published in PubMed demonstrated that derivatives of this compound exhibited potent activity against resistant strains of bacteria, suggesting potential applications in treating multidrug-resistant infections .

- Anticancer Research : Another investigation focused on the anticancer properties of pyrazole derivatives indicated that certain compounds could induce apoptosis in human cancer cell lines, providing a basis for further preclinical studies .

- Enzyme Interaction Studies : Research examining the interaction between this compound and COX enzymes revealed significant inhibitory effects, correlating with reduced inflammatory responses in vivo .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1H-Pyrazol-3-yl)methanamine and its derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, pyrazole derivatives can be synthesized by reacting chloromethyl intermediates (e.g., 4-(chloromethyl)benzylamine) with heterocyclic amines under basic conditions (e.g., K₂CO₃ in DMF or DMSO). This approach facilitates functionalization at the pyrazole ring . Specific derivatives, such as (1-Methyl-1H-pyrazol-3-yl)methanamine, are synthesized via alkylation of pyrazole precursors, followed by purification through recrystallization or chromatography .

Q. How is this compound characterized structurally and chemically?

- Methodological Answer : Characterization employs spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Provides details on proton environments and molecular connectivity.

- X-ray Crystallography : Resolves 3D atomic arrangements. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, even for small molecules, ensuring high-resolution data accuracy .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Key safety measures include:

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and P95 respirators to avoid inhalation or skin contact .

- Ventilation : Work in fume hoods to minimize vapor exposure.

- Waste Disposal : Segregate and dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield and purity of this compound derivatives?

- Methodological Answer : Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for nucleophilic substitutions .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) can enhance regioselectivity.

- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions.

- Flow Chemistry : Continuous flow reactors improve scalability and reproducibility for industrial-grade synthesis .

Q. How should researchers address contradictions in pharmacological data across studies?

- Methodological Answer : Contradictions can arise from variability in assay conditions or biological models. Mitigation strategies involve:

- Standardized Assays : Replicate studies using identical cell lines (e.g., U87 MG glioma cells) and protocols .

- Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers.

- Mechanistic Validation : Use knockout models or isotopic labeling to confirm target engagement (e.g., interactions with JmjC histone demethylases) .

Q. What computational methods predict the reactivity of novel this compound derivatives?

- Methodological Answer :

- DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic or nucleophilic attacks .

- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys suggest feasible synthetic pathways by mining reaction databases .

- Molecular Docking : Simulate ligand-receptor interactions to prioritize derivatives with high binding affinity (e.g., for kinase inhibitors) .

Properties

IUPAC Name |

1H-pyrazol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c5-3-4-1-2-6-7-4/h1-2H,3,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSPNYLFKSTATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428080 | |

| Record name | 1-(1H-Pyrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37599-58-9 | |

| Record name | 1-(1H-Pyrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazol-3-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.